molecular formula C12H15N3O B11729727 N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11729727
M. Wt: 217.27 g/mol
InChI Key: XNNGFBAPBOZPDD-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Similar in structure but with a benzimidazole ring instead of a pyrazole ring.

    2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains a similar methoxyphenyl group but with different core structure and functional groups.

Uniqueness

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a methoxyphenyl group and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-15-8-7-12(14-15)13-9-10-5-3-4-6-11(10)16-2/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

XNNGFBAPBOZPDD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

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